Ethyl 4,4-dimethylpentanoate
Overview
Description
Ethyl 4,4-dimethylpentanoate is an ester with the molecular formula C9H18O2 and a molecular weight of 158.24 g/mol. This compound is known for its unique physical, chemical, and biological properties, making it a valuable substance in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 4,4-dimethylpentanoate can be synthesized through the hydrogenation of ethyl (E)-4,4-dimethylpent-2-enoate. The reaction involves the use of platinum(IV) oxide as a catalyst in ethyl acetate under a hydrogen atmosphere for 12 hours . The resulting product is then filtered and concentrated to yield this compound as a colorless oil .
Industrial Production Methods: Industrial production of this compound typically involves similar hydrogenation processes, scaled up to meet commercial demands. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4,4-dimethylpentanoate undergoes various chemical reactions, including:
Reduction: It can be reduced to 4,4-dimethylpentanol using lithium aluminium hydride in diethyl ether.
Hydrolysis: The ester can be hydrolyzed to 4,4-dimethylpentanoic acid under acidic or basic conditions.
Common Reagents and Conditions:
Reduction: Lithium aluminium hydride in diethyl ether at room temperature.
Hydrolysis: Hydrochloric acid or sodium hydroxide in aqueous solution.
Major Products Formed:
Reduction: 4,4-dimethylpentanol.
Hydrolysis: 4,4-dimethylpentanoic acid.
Scientific Research Applications
Ethyl 4,4-dimethylpentanoate is widely used in scientific research due to its versatile properties. Some of its applications include:
Chemistry: It serves as an intermediate in organic synthesis, particularly in the preparation of other esters and alcohols.
Biology: It is used in studies involving ester hydrolysis and enzyme activity.
Medicine: Research on its potential pharmacological properties and its role as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of ethyl 4,4-dimethylpentanoate primarily involves its hydrolysis to 4,4-dimethylpentanoic acid. This process is catalyzed by esterases, which are enzymes that break down esters into their corresponding acids and alcohols. The molecular targets and pathways involved in this hydrolysis are crucial for understanding its biological effects.
Comparison with Similar Compounds
Properties
IUPAC Name |
ethyl 4,4-dimethylpentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-5-11-8(10)6-7-9(2,3)4/h5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUJGGPCGKBGBAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10567614 | |
Record name | Ethyl 4,4-dimethylpentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10567614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10228-99-6 | |
Record name | Ethyl 4,4-dimethylpentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10567614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What can you tell us about the catalytic properties and applications of ethyl 4,4-dimethylpentanoate hydrolysis?
A1: While this compound itself might not be used as a catalyst, the research focuses on its hydrolysis reaction in the presence of a base catalyst. [] This type of reaction is a fundamental process in organic chemistry with various applications. Understanding the kinetics and mechanism of this hydrolysis, particularly the influence of steric hindrance from the two methyl groups on the carbon atom adjacent to the ester group, can provide insights into similar reactions involving sterically hindered esters. This knowledge is valuable for designing and optimizing reactions in synthetic organic chemistry, including the development of new pharmaceuticals, polymers, and other fine chemicals.
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